molecular formula C11H11NO2 B2766655 6-ethyl-1H-indole-2-carboxylic Acid CAS No. 383132-71-6

6-ethyl-1H-indole-2-carboxylic Acid

Cat. No.: B2766655
CAS No.: 383132-71-6
M. Wt: 189.214
InChI Key: LZMHTROSSYBVAE-UHFFFAOYSA-N
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Description

6-Ethyl-1H-indole-2-carboxylic Acid is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs Indoles are known for their biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 6-ethyl-1H-indole-2-carboxylic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.

Result of Action

Given the wide range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse molecular and cellular effects.

Action Environment

The biological activity of indole derivatives is known to be influenced by a variety of factors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-1H-indole-2-carboxylic Acid typically involves the functionalization of the indole ring. One common method includes the alkylation of indole-2-carboxylic acid with ethyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure higher yields and purity. The choice of catalysts and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-1H-indole-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions are common, where the indole ring can be functionalized with different substituents using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of ethyl indole-2-carboxaldehyde or ethyl indole-2-carboxylic ketone.

    Reduction: Formation of ethyl indole-2-methanol or ethyl indole.

    Substitution: Various substituted indole derivatives depending on the reagent used.

Scientific Research Applications

6-Ethyl-1H-indole-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Indole-2-carboxylic Acid: Lacks the ethyl group, making it less hydrophobic and potentially altering its biological activity.

    6-Methyl-1H-indole-2-carboxylic Acid: Similar structure but with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

    1H-Indole-3-carboxylic Acid: The carboxylic acid group is positioned differently, leading to different chemical and biological properties.

Uniqueness: 6-Ethyl-1H-indole-2-carboxylic Acid is unique due to the presence of the ethyl group at the 6-position, which can influence its hydrophobicity, reactivity, and overall biological activity. This structural modification can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.

Properties

IUPAC Name

6-ethyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-7-3-4-8-6-10(11(13)14)12-9(8)5-7/h3-6,12H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMHTROSSYBVAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C=C(N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383132-71-6
Record name 6-ethyl-1H-indole-2-carboxylic acid
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